
2,3,4,5-Tetramethoxybenzaldehyde
説明
2,3,4,5-Tetramethoxybenzaldehyde is a chemical compound with the molecular formula C11H14O5 . It is an analog of resveratrol and is an anti-cancer agent .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-Tetramethoxybenzaldehyde consists of a benzene ring with four methoxy groups (-OCH3) and one aldehyde group (-CHO) attached .科学的研究の応用
Chemical Reactions and Synthesis
Cleavage of Aldehyde C-H Bond : 2-Hydroxybenzaldehydes can react with alkynes, alkenes, or allenes, leading to the cleavage of the aldehyde C–H bond. This reaction is facilitated using a rhodium-based catalyst system, producing 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents of acetylene, where an oxygen function on the propargylic position exhibits a considerable directing effect (Kokubo et al., 1999).
Regioselective Reductive Electrophilic Substitution : Derivatives of 3,4,5-trimethoxybenzaldehyde exhibit specific behavior under conditions of electron transfer from alkali metals in aprotic solvents. The 4-methoxy group can be regioselectively removed, allowing its substitution with a variety of electrophiles, dependent on the protecting group, metal, and solvent used (Azzena et al., 1992).
Linkers for Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis. These aldehydes, when attached to resins, undergo reductive amination to form benzylic secondary amines, which can be further converted to various derivatives (Swayze, 1997).
Synthesis of Liquid Crystalline and Fire Retardant Molecules : Hydroxybenzaldehyde derivatives have been used in the synthesis of liquid crystalline and fire retardant molecules. Reactions involving hexachlorocyclotriphosphazene and various substituted benzoic acid intermediates lead to the formation of compounds with improved fire retardant properties (Jamain et al., 2020).
Electrocatalysis of NADH Oxidation : Electropolymerized films of dihydroxybenzaldehydes, including 3,4-hydroxybenzaldehyde, demonstrate electrocatalytic activity in the oxidation of NADH. This process involves the formation of redoxactive films with a quinone moiety, exhibiting a Nernstian dependence on pH (Pariente et al., 1994).
Safety and Hazards
特性
IUPAC Name |
2,3,4,5-tetramethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJGEUFORIIASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetramethoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


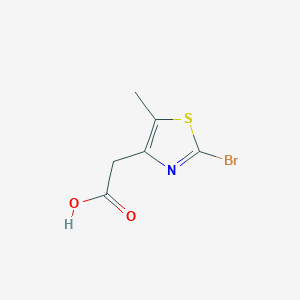
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)

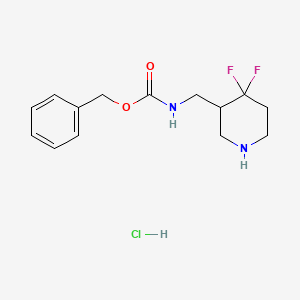
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)
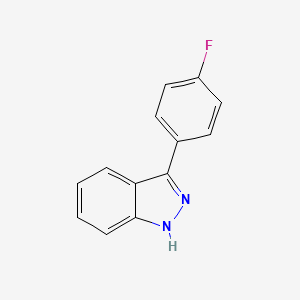
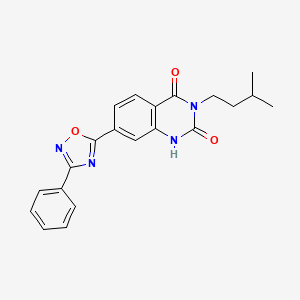
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2400337.png)
![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)
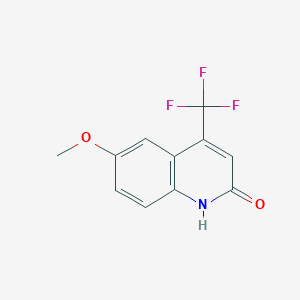
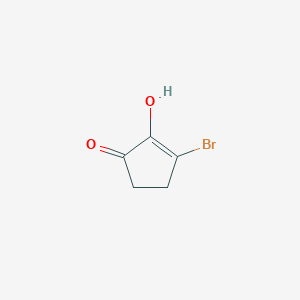
![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![1-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2400346.png)